molecular formula C19H18ClN5O B5742017 N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

カタログ番号: B5742017
分子量: 367.8 g/mol
InChIキー: HTLCGUQMHLPIFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP-37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It was first synthesized in 1991 by a group of researchers led by Dr. Keith Garlid at the University of Florida. Since then, CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders.

作用機序

CGP-37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which plays a critical role in regulating calcium homeostasis and mitochondrial function. By inhibiting this exchanger, CGP-37157 reduces calcium overload and oxidative stress, which are major contributors to mitochondrial dysfunction and cell death. Moreover, CGP-37157 has been shown to improve mitochondrial calcium handling and energy metabolism, which further enhances mitochondrial function and cell survival.
Biochemical and Physiological Effects:
CGP-37157 has been found to have various biochemical and physiological effects in different cell types and tissues. It reduces calcium overload and oxidative stress, improves mitochondrial function and energy metabolism, and protects against ischemia/reperfusion injury. Moreover, CGP-37157 has been shown to modulate the activity of various enzymes and signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival.

実験室実験の利点と制限

CGP-37157 has several advantages for lab experiments. It is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, which allows for specific modulation of mitochondrial calcium handling and function. Moreover, CGP-37157 has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, CGP-37157 has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. Moreover, its effects may be cell type-specific and dose-dependent, which requires careful optimization of experimental conditions.

将来の方向性

There are several future directions for research on CGP-37157. First, more studies are needed to elucidate its molecular mechanism of action and its effects on various signaling pathways and enzymes. Second, its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders, need to be further explored using in vitro and in vivo models. Third, its pharmacokinetics and pharmacodynamics need to be characterized to optimize its dosage and administration routes. Fourth, its safety and toxicity need to be evaluated using rigorous preclinical and clinical trials. Finally, its potential synergistic effects with other drugs and therapies need to be investigated to maximize its therapeutic efficacy.

合成法

CGP-37157 can be synthesized using a multistep process starting from 5-chloro-2-nitrophenol and 4,6-dimethyl-2-pyrimidinamine. The nitro group of the phenol is reduced to an amino group, which is then coupled with the pyrimidine amine using a guanidine reagent. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学的研究の応用

CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders. It has been shown to protect against ischemia/reperfusion injury in the heart, brain, and kidney by reducing calcium overload and oxidative stress. Moreover, CGP-37157 has been found to improve mitochondrial function and energy metabolism in various cell types, including cardiomyocytes, neurons, and astrocytes. These findings suggest that CGP-37157 could be a promising therapeutic agent for the treatment of various diseases associated with mitochondrial dysfunction.

特性

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-16-11-14(20)8-9-17(16)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLCGUQMHLPIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。